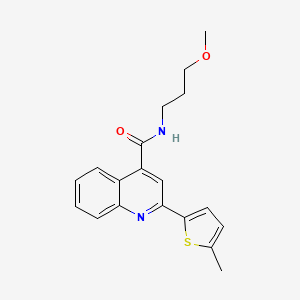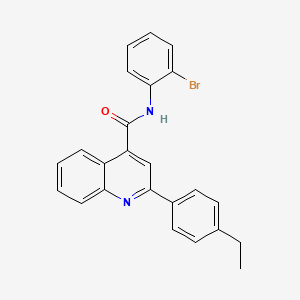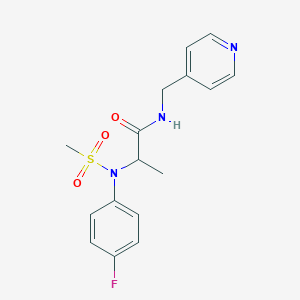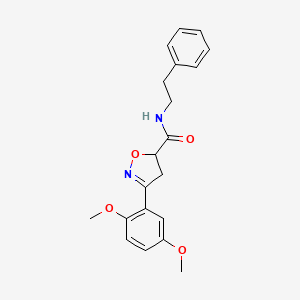
N-(3-methoxypropyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to N-(3-methoxypropyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, often involves complex reactions. For instance, derivatives of pyrimido[4',5':4,5]thieno(2,3-b)quinoline (PTQ) have been synthesized to study their DNA binding and cytotoxic activity, showcasing the intricate methodologies involved in creating structurally related compounds (KiranKumar et al., 2018). The synthesis process typically requires several steps, including cyclization reactions and the introduction of specific functional groups to achieve the desired quinoline scaffold.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as NK-3 Receptor Antagonists
The study on functionalization through lithiation of quinoline carboxamide derivatives highlights their application in labeling with carbon-11 for NK-3 receptor antagonist SB 222200, showing potential for in vivo study of NK-3 receptor by positron emission tomography (Bennacef et al., 2007).
Synthesis of Monomethoxynaphthoquinolines
Another study presents the synthesis of monomethoxynaphthoquinolines through photocyclization, leading to the preparation of compounds with potential applications in various fields of chemistry and pharmacology (Pakray & Castle, 1987).
ATM Kinase Inhibitors for Cancer Therapy
The discovery and optimization of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase indicate their potential as orally bioavailable agents for cancer therapy. These compounds show efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).
Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands for visualization of peripheral benzodiazepine receptors, demonstrating their utility in noninvasive assessment with positron emission tomography (Matarrese et al., 2001).
Photobiological Studies on Quinolinones
The synthesis and preliminary photobiological studies of novel furo and thienoquinolinones explore their potential as photochemotherapeutic agents, providing insights into their antiproliferative activity and toxic side effects (Fossa et al., 2002).
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-8-9-18(24-13)17-12-15(19(22)20-10-5-11-23-2)14-6-3-4-7-16(14)21-17/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHVYXWFEZTGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)
![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)